molecular formula C14H19N B3055652 1-Benzyl-2-ethenylpiperidine CAS No. 66120-27-2

1-Benzyl-2-ethenylpiperidine

Cat. No.: B3055652
CAS No.: 66120-27-2
M. Wt: 201.31 g/mol
InChI Key: YBSDIXZEUCSVBU-UHFFFAOYSA-N
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Description

1-Benzyl-2-ethenylpiperidine is a chemical compound belonging to the piperidine class Piperidines are six-membered heterocyclic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2-ethenylpiperidine can be synthesized through several methods. One common approach involves the alkylation of piperidine with benzyl chloride, followed by the introduction of the ethenyl group through a vinylation reaction. The reaction conditions typically involve the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation and vinylation steps.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The scalability of the process is crucial for industrial applications, and methods such as catalytic hydrogenation and palladium-catalyzed coupling reactions are often employed.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-ethenylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethenyl group to an ethyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide.

Major Products:

    Oxidation: Formation of benzyl ketones or aldehydes.

    Reduction: Conversion to 1-benzyl-2-ethylpiperidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzyl-2-ethenylpiperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity, including interactions with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-ethenylpiperidine involves its interaction with specific molecular targets. The benzyl group can enhance binding affinity to certain receptors, while the ethenyl group may influence the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    1-Benzylpiperidine: Lacks the ethenyl group, making it less reactive in certain chemical reactions.

    2-Benzylpiperidine: Similar structure but with the benzyl group attached to a different position on the piperidine ring.

    1-Benzyl-4-ethenylpiperidine: Another isomer with the ethenyl group in a different position.

Uniqueness: 1-Benzyl-2-ethenylpiperidine is unique due to the specific positioning of the benzyl and ethenyl groups, which can influence its chemical reactivity and biological activity. This compound’s structure allows for diverse applications and makes it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

1-benzyl-2-ethenylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-2-14-10-6-7-11-15(14)12-13-8-4-3-5-9-13/h2-5,8-9,14H,1,6-7,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSDIXZEUCSVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CCCCN1CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404676
Record name 1-benzyl-2-ethenylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66120-27-2
Record name 1-benzyl-2-ethenylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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